
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone is a chemical compound with the molecular formula C17H10Cl2N2O2 and a molecular weight of 345.1795 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a phenoxyphenyl group attached to the methanone moiety .
Méthodes De Préparation
The synthesis of (4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone involves several steps. One common synthetic route includes the reaction of 4,6-dichloropyrimidine with 4-phenoxybenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanone can be compared with other similar compounds such as:
(4,6-dichloropyrimidin-5-yl)(4-phenyl)Methanone: Similar structure but lacks the phenoxy group.
(4,6-dichloropyrimidin-5-yl)(4-methoxyphenyl)Methanone: Contains a methoxy group instead of a phenoxy group.
These similar compounds may exhibit different chemical and biological properties due to variations in their substituents .
Propriétés
Formule moléculaire |
C17H10Cl2N2O2 |
|---|---|
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
(4,6-dichloropyrimidin-5-yl)-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C17H10Cl2N2O2/c18-16-14(17(19)21-10-20-16)15(22)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H |
Clé InChI |
NZMWOVOZYCEFNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(N=CN=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


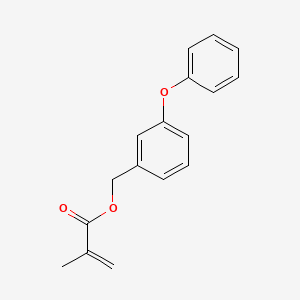
![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)
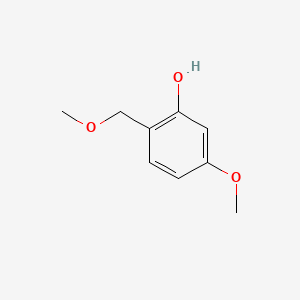

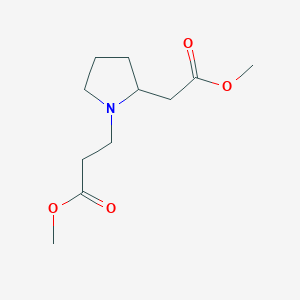
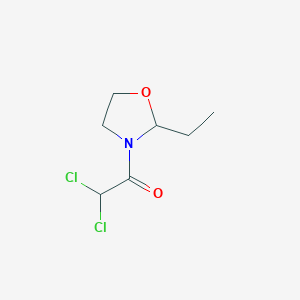
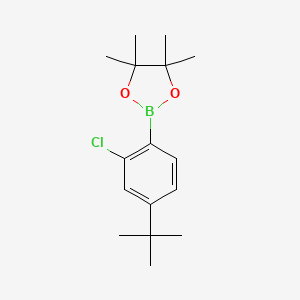
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)
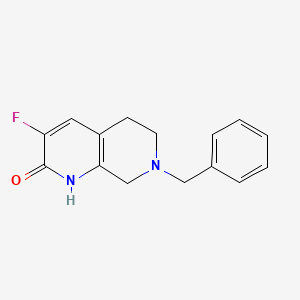
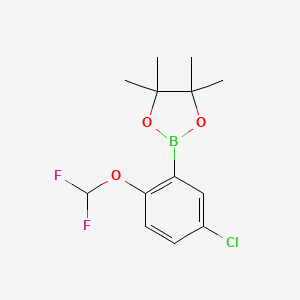
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide](/img/structure/B13934965.png)

![3-Tert-butyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13934986.png)

